Hexyl 1h-indol-3-ylacetate
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Overview
Description
Hexyl 1h-indol-3-ylacetate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is particularly interesting due to its unique structure, which combines the indole moiety with a hexyl ester group, potentially imparting distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 1h-indol-3-ylacetate typically involves the esterification of 1h-indol-3-ylacetic acid with hexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out in an organic solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that are easily recoverable and recyclable is also common to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Hexyl 1h-indol-3-ylacetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Electrophilic reagents such as halogens and nitro compounds can be used for substitution reactions on the indole ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the ester group yields the corresponding alcohol .
Scientific Research Applications
Hexyl 1h-indol-3-ylacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives in treating various diseases.
Mechanism of Action
The mechanism of action of Hexyl 1h-indol-3-ylacetate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The ester group may also play a role in enhancing the compound’s bioavailability and stability .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Ethyl 1h-indol-3-ylacetate: Another ester derivative of indole-3-acetic acid with a shorter alkyl chain.
Methyl 1h-indol-3-ylacetate: Similar to Hexyl 1h-indol-3-ylacetate but with a methyl ester group instead of a hexyl group.
Uniqueness
This compound is unique due to its hexyl ester group, which may impart distinct physicochemical properties and biological activities compared to other indole derivatives. The longer alkyl chain can influence the compound’s solubility, stability, and interaction with biological targets .
Properties
CAS No. |
551-55-3 |
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Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
hexyl 2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C16H21NO2/c1-2-3-4-7-10-19-16(18)11-13-12-17-15-9-6-5-8-14(13)15/h5-6,8-9,12,17H,2-4,7,10-11H2,1H3 |
InChI Key |
KDMAWFBFPMXBLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)CC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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